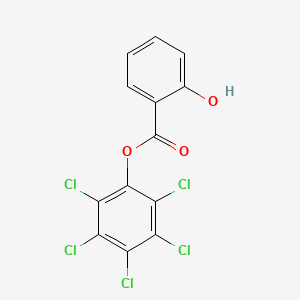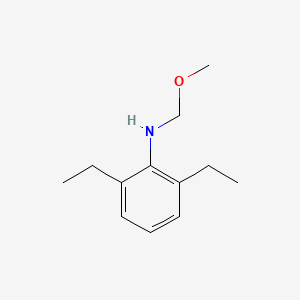
2,6-Diethyl-N-(methoxymethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethyl-N-(methoxymethyl)aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of two ethyl groups at the 2 and 6 positions of the aniline ring, and a methoxymethyl group attached to the nitrogen atom. This compound is of interest due to its various applications in chemical synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-N-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the alkylation of 2,6-diethylaniline with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,6-Diethyl-N-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
2,6-Diethyl-N-(methoxymethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Diethyl-N-(methoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
2,6-Diethylaniline: Lacks the methoxymethyl group, making it less lipophilic.
2,6-Dimethylaniline: Contains methyl groups instead of ethyl groups, affecting its reactivity and physical properties.
2,6-Diethyl-N-(methoxymethyl)acetanilide: Contains an acetanilide group, altering its chemical behavior and applications.
Uniqueness
2,6-Diethyl-N-(methoxymethyl)aniline is unique due to the presence of both ethyl and methoxymethyl groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable intermediate in various chemical and industrial processes.
特性
IUPAC Name |
2,6-diethyl-N-(methoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-10-7-6-8-11(5-2)12(10)13-9-14-3/h6-8,13H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHHMZDLAILAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598803 |
Source


|
| Record name | 2,6-Diethyl-N-(methoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39180-88-6 |
Source


|
| Record name | 2,6-Diethyl-N-(methoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
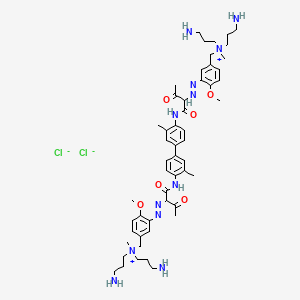
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
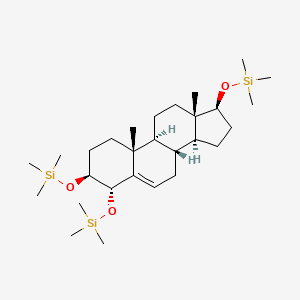
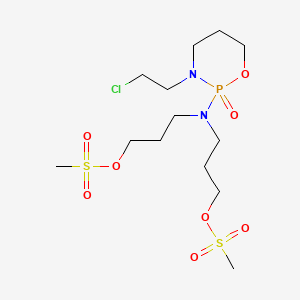
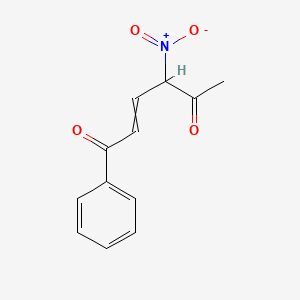
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)


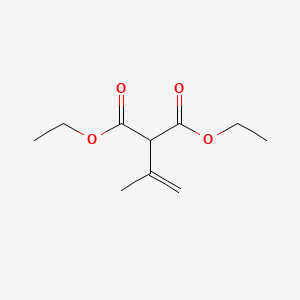
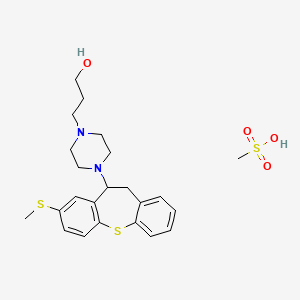

![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
